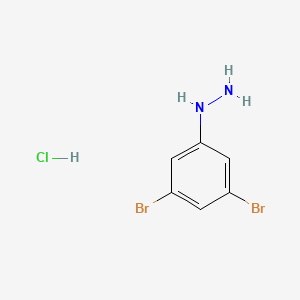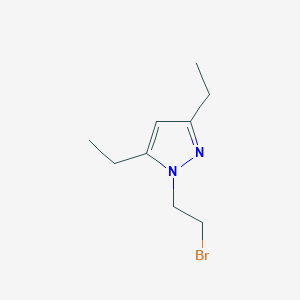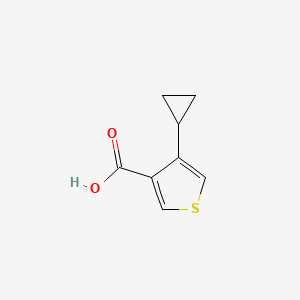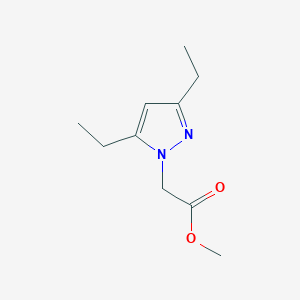
(3,5-Dibromophenyl)hydrazine hydrochloride
Vue d'ensemble
Description
“(3,5-Dibromophenyl)hydrazine hydrochloride” is a chemical compound with the CAS Number: 1644115-95-6 . It has a molecular weight of 302.4 and its linear formula is C6H7BR2CLN2 .
Molecular Structure Analysis
The molecular structure of “(3,5-Dibromophenyl)hydrazine hydrochloride” is represented by the linear formula C6H7BR2CLN2 . This indicates that the molecule is composed of 6 carbon atoms, 7 hydrogen atoms, 2 bromine atoms, 1 chlorine atom, and 2 nitrogen atoms .Applications De Recherche Scientifique
Antimicrobial and Antitubercular Activities : Synthesis of new pyrazoline and isoxazole derivatives from (3,5-Dibromophenyl)hydrazine hydrochloride has shown promising results in antimicrobial and antitubercular activities. These compounds are tested against various microbes and exhibit significant activity (Vyas et al., 2008).
Environmental Sensing : A study reported the development of a sensitive electrochemical sensor for hydrazine determination in water and wastewater samples. The sensor utilizes a nanocomposite modified carbon paste electrode, which includes components derived from (3,5-Dibromophenyl)hydrazine hydrochloride (Karimi-Maleh et al., 2014).
Fluorescent Probing in Biological Samples : A novel fluorescent probe for detecting hydrazine in biological and water samples was developed using (3,5-Dibromophenyl)hydrazine hydrochloride. The probe can be used for quantitative determination in environmental water systems and visualization in biological cells (Zhu et al., 2019).
Development of Antidepressant Agents : Research involving the synthesis of 1-thiocarbamoyl-3,5-diphenyl-2-pyrazolines derived from (3,5-Dibromophenyl)hydrazine hydrochloride has been explored for potential antidepressant activities. These compounds showed promising results in behavioral despair tests (Bilgin et al., 1993).
Electrochemical Analysis in Industry and Medicine : A study demonstrated the use of a modified carbon paste electrode, incorporating components from (3,5-Dibromophenyl)hydrazine hydrochloride, for the determination of phenylhydrazine and hydrazine in various samples. This technology is significant for applications in industrial process control, environmental monitoring, and medicine (Afzali et al., 2011).
Cancer Research : Some studies have synthesized polyhalo 2-aryl-4-aminoquinazolines and 3-amino-indazoles using (3,5-Dibromophenyl)hydrazine hydrochloride derivatives. These compounds were evaluated for their anticancer activities against various human cell lines, showing significant inhibitory activities (Yan et al., 2013).
Corrosion Inhibition in Industrial Processes : Research on hydrazine carbodithioic acid derivatives, which can be synthesized using (3,5-Dibromophenyl)hydrazine hydrochloride, has indicated their potential as corrosion inhibitors in industrial processes. These inhibitors are essential for protecting materials in aggressive acidic environments (Khaled, 2006).
Antiviral Research : Derivatives of (3,5-Dibromophenyl)hydrazine hydrochloride have been synthesized and evaluated for their antiviral activity against hepatitis A virus (HAV). This illustrates the compound's potential application in the field of antiviral drug development (Flefel et al., 2017).
Propriétés
IUPAC Name |
(3,5-dibromophenyl)hydrazine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6Br2N2.ClH/c7-4-1-5(8)3-6(2-4)10-9;/h1-3,10H,9H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTPWHUBQCFIJEZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1Br)Br)NN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7Br2ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3,5-Dibromophenyl)hydrazine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![{1-[(2,4-dimethylphenyl)methyl]-1H-1,2,3-triazol-4-yl}methanamine](/img/structure/B1471922.png)



![{1-[(3,4-difluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}methanol](/img/structure/B1471926.png)








